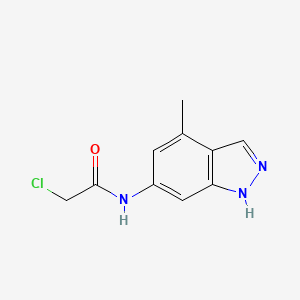

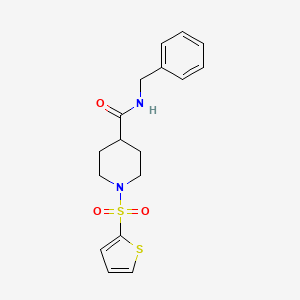

![molecular formula C17H15N3O2S2 B2455324 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-94-2](/img/structure/B2455324.png)

4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . These compounds have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Antimicrobial and Antifungal Applications

A study focused on the synthesis of novel triazole derivatives and their antimicrobial activities. Some of these compounds, which are structurally related to 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Another research demonstrated the antifungal effect of certain derivatives containing heterocyclic compounds, indicating that some synthesized compounds exhibited significant antifungal properties against important types of fungi (Jafar et al., 2017).

Anticancer and Antiproliferative Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds revealed that some of these compounds showed high DNA protective ability against oxidative damage and exhibited strong antimicrobial activity. Notably, certain compounds demonstrated cytotoxicity on cancer cell lines, suggesting potential for anticancer applications (Gür et al., 2020).

A study on isoxazole derivatives of benzo[d]thiazol-2-amine highlighted their ability to regulate cell cycle and induce apoptosis in cancer cells through p53 activation via mitochondrial-dependent pathways. These findings suggest the compound's potential in cancer therapy (Kumbhare et al., 2014).

Catalytic Applications

- A novel approach involved the synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, demonstrating the utility of such compounds in catalytic applications and the synthesis of diverse chemical structures (Shimizu et al., 2009).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Mode of Action

This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound’s interaction with its targets affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in inflammation due to the decreased production of prostaglandins . This could potentially lead to relief from symptoms associated with inflammatory conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are largely determined by its benzothiazole core. Benzothiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, certain benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Cellular Effects

The cellular effects of this compound are likely to be diverse, given the broad range of biological activities associated with benzothiazoles . For example, benzothiazole derivatives have been found to exhibit anti-inflammatory activity, potentially influencing cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit COX enzymes, suggesting a potential mechanism of action . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been found to exhibit potent anti-inflammatory activity, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

Certain benzothiazole derivatives have shown significant anti-inflammatory activity in animal models .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in multiple metabolic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various biomolecules, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

The localization of benzothiazole derivatives may be influenced by targeting signals or post-translational modifications .

properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-3-22-11-7-5-9-13-15(11)19-17(24-13)20-16-18-14-10(21-2)6-4-8-12(14)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQIVAJJULHUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

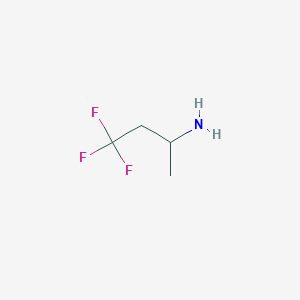

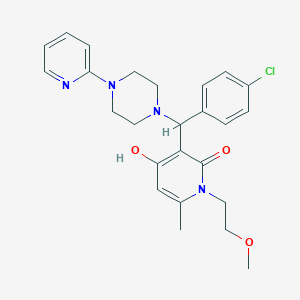

![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)

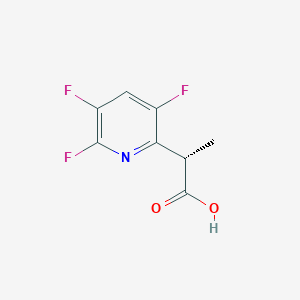

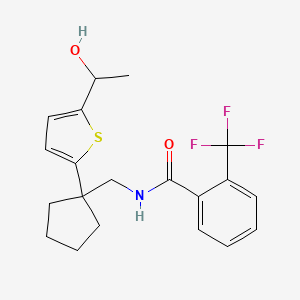

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2455251.png)

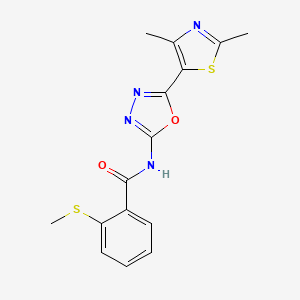

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2455256.png)

![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)

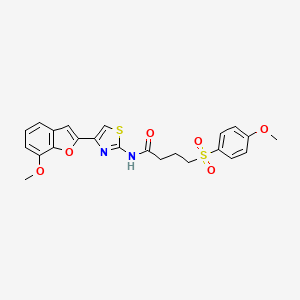

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)